aluminum;trifluoromethanesulfonate
Description
Aluminum trifluoromethanesulfonate (Al(OTf)₃, CAS 74974-61-1), commonly termed aluminum triflate, is a Lewis acidic salt composed of an aluminum cation coordinated to three trifluoromethanesulfonate (OTf⁻) anions. It appears as a white crystalline powder with purities ranging from 98% to 99.9% and is hygroscopic, requiring storage at room temperature in airtight conditions . Key applications include:
- Electrolytes: Explored in aluminum-ion batteries (AIBs) as a non-corrosive alternative to AlCl₃ .
- Catalysis: Used in organic synthesis (e.g., Friedel-Crafts alkylation) due to its Lewis acidity .
- Pharmaceuticals: Serves as an intermediate in drug synthesis .
Its molecular weight is 474.19 g/mol, with a theoretical formula C₃AlF₉O₉S₃. Safety data classify it as corrosive (Hazard Code C, H314), necessitating careful handling .
Properties
IUPAC Name |
aluminum;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Al/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPHHDRWRDSRD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAlF3O3S+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Aluminum alkoxides (e.g., aluminum isopropoxide) react stoichiometrically with trifluoromethanesulfonic acid in a solvent-free or diluted medium. The general reaction is:
where represents an alkyl group (typically C₁–C₂₈). The reaction proceeds at temperatures between −40°C and +100°C, with optimal yields achieved at 0–80°C.
Purity and Yield Optimization
This method produces aluminum triflate with exceptional purity, as foreign metal contaminants (e.g., Na, Fe, Ba) are maintained below 100 ppm. Key advantages include:
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No waste salts : Unlike traditional salt metathesis routes, no halide or sulfate byproducts form.
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Scalability : The reaction is exothermic and easily scalable for industrial production.
Table 1: Impurity Levels in Aluminum Triflate Synthesized via Alkoxide Route
| Element | Maximum Concentration (ppm) |
|---|---|
| Na, Fe | <100 |
| Ba, Pb, Ni | <10 |
| As, Hg, Sb | <1 |
Silica Gel-Supported Synthesis
A modified approach, detailed in CN105107546A , immobilizes aluminum triflate on silica gel to enhance recyclability in catalytic applications. This two-step process involves precursor adsorption and acid exchange.
Silica Gel Pretreatment
Silica gel is activated by heating at 300–500°C for 3–5 hours to remove surface hydroxyl groups, creating a uniform mesoporous structure.
Aluminum Trichloride Loading
Activated silica gel is combined with aluminum trichloride (AlCl₃) in a 1:1–2 weight ratio and heated at 180–220°C under nitrogen. Sublimation of AlCl₃ ensures homogeneous dispersion on the silica surface.
Triflic Acid Exchange
The silica-supported AlCl₃ is reacted with trifluoromethanesulfonic acid in a solvent (e.g., toluene) at 0–50°C:
The resulting catalyst is filtered, dried, and exhibits strong chemical bonding to the silica matrix, preventing leaching during reactions.
Table 2: Key Parameters for Silica-Supported Synthesis
| Parameter | Optimal Range |
|---|---|
| Silica activation temperature | 300–500°C |
| AlCl₃ loading temperature | 180–220°C |
| Acid exchange temperature | 0–50°C |
| Catalyst lifetime | >10 cycles |
Covalent Grafting on Mesoporous Silica
A water-tolerant variant, developed by Synthesis of aluminium triflate-grafted MCM-41 , employs covalent grafting to stabilize aluminum triflate on MCM-41 mesoporous silica.
Synthesis Protocol
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Precursor formation : Triflic acid reacts with aluminum isopropoxide in a 1:1 molar ratio to form a reactive aluminum triflate species.
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Grafting : The precursor is treated with MCM-41 silica, enabling covalent bonding via surface silanol groups.
Structural Confirmation
²⁷Al MAS NMR analysis confirms tetrahedral coordination of aluminum, indicative of stable triflate bonding. The grafted catalyst demonstrates resilience to hydrolysis, even in water-generating reactions like glycerol ketalization.
Industrial-Scale Production
Commercial suppliers, such as American Elements , offer aluminum triflate in purities up to 99.999% (5N grade). While proprietary methods are undisclosed, bulk synthesis likely employs:
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Continuous flow reactors : For precise temperature control during exothermic reactions.
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Solvent-free crystallization : To isolate high-purity Al(CF₃SO₃)₃ as a white powder.
Comparative Analysis of Methods
Chemical Reactions Analysis
Preparation of Aluminum Trifluoromethanesulfonate
Aluminum trifluoromethanesulfonate can be synthesized from aluminum trichloride and tribromide by heating with triflic acid under anhydrous conditions . It can also be prepared from triethylaluminum, aluminum carbide, and aluminum isopropoxide .
Reactions of Aluminum Trifluoromethanesulfonate
Aluminum trifluoromethanesulfonate is a versatile Lewis acid catalyst that facilitates a variety of chemical reactions .
3.1. Friedel-Crafts Reactions
Aluminum trifluoromethanesulfonate is used in Friedel-Crafts reactions, including alkylation and acylation . For example, it catalyzes the alkylation of toluene with isopropyl and tert-butyl chlorides . It also promotes the acylation of benzene and toluene with acetyl and benzoyl chlorides, although with low to moderate yields . Intramolecular Friedel-Crafts acylation of an aromatic compound with Meldrum’s acid is achieved using catalytic amounts of aluminum trifluoromethanesulfonate .
3.2. Acylation Reactions
Aluminum trifluoromethanesulfonate, combined with lithium perchlorate, facilitates the acylation of 2-methoxynaphthalene with acetic anhydride, yielding the 6-acetylated adduct . Polystyrene-supported aluminum trifluoromethanesulfonate has been used for the effective acylation of arenes with carboxylic acids .
3.3. Cycloisomerization
Aluminum trifluoromethanesulfonate catalyzes the cycloisomerization of unactivated unsaturated alcohols .
3.4. Other Reactions
Aluminum trifluoromethanesulfonate is also utilized as a catalyst for ketalization, nucleophilic substitution, hydroalkoxylation, methoxycarbonylation, rearrangement, and epoxide ring-opening reactions .
Aluminum Trifluoromethanesulfonate in Electrolytes
Aluminum trifluoromethanesulfonate is used in electrolytes for aluminum batteries . It has been studied in tetrahydrofuran (THF) and diglyme solutions to understand the behavior of aluminum ions . In THF, aluminum is electrochemically active with a reduction onset near 0 V versus
. Spectroscopic measurements indicate two concentration-dependent ionic environments for triflate anions: outer-shell ligands and aluminum-bound triflates . The addition of lithium chloride (LiCl) to the aluminum trifluoromethanesulfonate/THF electrolyte influences the speciation and electrochemical behavior of aluminum, enabling successful electrodeposition of aluminum from chloride-free solutions . In diglyme, aluminum trifluoromethanesulfonate exhibits straightforward behavior with contact ion pairs forming at low concentrations .
Scientific Research Applications
Applications in Organic Synthesis
Aluminum trifluoromethanesulfonate serves as a catalyst in several important organic reactions, including:
- Friedel-Crafts Reactions : It is utilized for alkylation and acylation of aromatic compounds. For instance, it has been reported to catalyze the acylation of 2-methoxynaphthalene with acetic anhydride, yielding an 83% product in one study .
- Ketalization and Nucleophilic Substitution : Al(OTf)₃ is effective in facilitating ketalization reactions, which are crucial for synthesizing acetals from aldehydes and alcohols .
- Hydroalkoxylation : This compound has been employed in hydroalkoxylation reactions of unactivated olefins, demonstrating its ability to promote regioselective reactions .
Applications in Battery Technology
Recent research highlights the potential of aluminum trifluoromethanesulfonate in developing advanced battery technologies:
- Electrolytes for Aluminum Batteries : Al(OTf)₃ has been investigated as a component of organic electrolytes in rechargeable aluminum batteries. Studies show that it can enhance the electrochemical performance by stabilizing aluminum ions and improving ionic conductivity .
Case Study: Rechargeable Aluminum Battery Electrolyte
A dissertation focused on using Al(OTf)₃ in THF as an electrolyte revealed significant findings:
- The electrolyte exhibited two distinct ionic environments for triflate anions, impacting the electrochemical behavior of aluminum ions.
- The addition of lithium chloride was shown to modify the speciation and enhance the electrodeposition process, making it a promising candidate for non-corrosive aluminum battery systems .
Comparative Data Table of Applications
| Application Area | Specific Use Cases | Yield/Outcome |
|---|---|---|
| Organic Synthesis | Friedel-Crafts alkylation and acylation | Up to 83% yield in specific reactions |
| Ketalization | Synthesis of acetals from aldehydes | High selectivity |
| Hydroalkoxylation | Regioselective synthesis of cyclic ethers | Effective under mild conditions |
| Battery Technology | Electrolyte in aluminum batteries | Improved electrochemical performance |
Mechanism of Action
The mechanism by which “aluminum;trifluoromethanesulfonate” exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Aluminum Salts in Electrolytes
Key Findings :
Triflate Salts in Catalysis
Key Findings :
Key Findings :
- Al(OTf)₃ is safer to handle than AlCl₃ but still requires protective equipment due to corrosivity .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing aluminum trifluoromethanesulfonate, and how is its purity validated in laboratory settings?
- Methodology : Aluminum trifluoromethanesulfonate is typically synthesized via the reaction of trifluoromethanesulfonic acid with aluminum oxide or hydroxide under controlled anhydrous conditions. Post-synthesis, purity validation involves:
- Inductively Coupled Plasma (ICP) Analysis : Confirms stoichiometric ratios of aluminum (Al) and sulfur (S) .
- Infrared (IR) Spectroscopy : Validates structural integrity by identifying characteristic peaks (e.g., S-O stretching at ~1250 cm⁻¹ and CF₃ vibrations at ~1150 cm⁻¹) .
- Appearance and Form : White powder morphology is verified visually and via microscopy .
- Data Table :
| Parameter | Result | Method |
|---|---|---|
| Purity (Al) | 98–100% | ICP |
| Appearance | White powder | Visual/microscopy |
Q. How should researchers handle and store aluminum trifluoromethanesulfonate to ensure stability and safety?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use nitrile gloves, faceshields, and P3-grade respirators to prevent inhalation or skin contact .
- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents .
- Hazard Mitigation : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous material handlers .
Q. What spectroscopic techniques are most effective for characterizing aluminum trifluoromethanesulfonate in solution-phase studies?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ²⁷Al NMR detects Al³⁺ coordination environments (e.g., shifts at ~0 ppm for octahedral complexes) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [Al(OTf)₃]⁺ at m/z 474) .
- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer bands in catalytic applications .
Advanced Research Questions
Q. How can aluminum trifluoromethanesulfonate be optimized as an electrolyte for rechargeable aluminum batteries, and what additives enhance ion mobility?
- Experimental Design :
- Electrolyte Formulation : Combine Al(OTf)₃ with co-solvents (e.g., diglyme) and additives like tetrabutylammonium chloride (TBAC, 0.1 M) to stabilize charge carriers (e.g., [AlCl₂·5diglyme]⁺) .
- Electrochemical Testing : Cyclic voltammetry (CV) and galvanostatic cycling assess Coulombic efficiency (>95%) and capacity retention.
Q. What mechanistic role does aluminum trifluoromethanesulfonate play in Lewis acid-catalyzed organic reactions, such as Friedel-Crafts alkylation?
- Mechanistic Insights :
- Coordination Chemistry : Al³⁺ activates electrophiles (e.g., alkyl halides) by forming [Al(OTf)₃·R-X] adducts, lowering activation energy for C–C bond formation .
- Kinetic Studies : In situ IR spectroscopy tracks intermediate species (e.g., carbocations) during catalysis .
Q. How can researchers resolve discrepancies in reported catalytic activity of aluminum trifluoromethanesulfonate across different solvent systems?
- Data Contradiction Analysis :
- Solvent Screening : Compare reaction yields in polar aprotic (e.g., acetonitrile) vs. ethereal solvents (e.g., THF). Lower activity in THF may stem from solvent coordination to Al³⁺ .
- Control Experiments : Add molecular sieves to exclude moisture interference, which deactivates the catalyst .
Methodological Considerations
Q. What strategies are recommended for scaling up synthetic protocols involving aluminum trifluoromethanesulfonate while maintaining reaction efficiency?
- Scale-Up Design :
- Batch Reactor Setup : Use jacketed reactors with temperature control (±2°C) to manage exothermic reactions.
- Catalyst Recovery : Implement solvent distillation or membrane filtration to recycle Al(OTf)₃, reducing costs .
Q. How do impurities (e.g., residual chloride) impact the performance of aluminum trifluoromethanesulfonate in catalysis, and how can they be quantified?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
